3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
The compound “3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not specified in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods .Scientific Research Applications
Synthesis and Chemical Properties
- This compound has been utilized in the synthesis of functionalized dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating its utility in producing complex organic structures through intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).
- It has also played a role in the creation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, leading to the development of compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Biological Activities
- In a study, methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones, which can be derived from this compound, showed promising anti-inflammatory activity. This research suggested their potential as gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
- The compound's derivatives have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities, showing potential as multi-functional medicinal agents (Saravanan, Alagarsamy, & Dineshkumar, 2013).
Pharmaceutical Synthesis
- It has been used in the synthesis of tricyclic quinazolinones, a class of bioactive compounds, through formic acid-catalyzed intramolecular cyclization, highlighting its importance in pharmaceutical chemistry (Yang et al., 2015).
- The compound's structure has enabled the development of various derivatives with observed effects on brain monoamine oxidase activity and moderate therapeutic effects against certain tumors (Markosyan et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound “3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCBFRHXWQJFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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